6-Methoxy-2,7-naphthyridin-1(2H)-one is a heterocyclic compound that belongs to the naphthyridine family, characterized by a fused bicyclic structure containing nitrogen atoms. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of a methoxy group at the 6-position enhances its pharmacological properties, making it a subject of various studies aimed at understanding its synthesis, reactivity, and biological mechanisms.
6-Methoxy-2,7-naphthyridin-1(2H)-one can be classified as an aromatic heterocycle due to the presence of nitrogen in its ring structure. It is a derivative of naphthyridine, which is further classified into various subtypes based on the positions of nitrogen atoms within the ring system. This compound is often synthesized for research purposes in organic chemistry and pharmaceutical applications.
The synthesis of 6-Methoxy-2,7-naphthyridin-1(2H)-one can be achieved through several methods. A common approach involves the Reissert reaction, which allows for the formation of naphthyridine derivatives via intramolecular nucleophilic addition followed by oxidation. Here are some technical details on synthetic methods:
For example, one method involves treating 4-aminonicotinonitrile with diethyl malonate in sodium ethoxide to yield 6-methoxy-2,7-naphthyridin-1(2H)-one through a series of condensation reactions .
The molecular structure of 6-Methoxy-2,7-naphthyridin-1(2H)-one can be represented as follows:
The reactivity of 6-Methoxy-2,7-naphthyridin-1(2H)-one includes various chemical transformations such as:
These reactions are crucial for developing derivatives with enhanced biological activities .
Experimental data on melting point, boiling point, and spectral characteristics (NMR, IR) would provide additional insights into its physical properties but are not extensively documented in the available literature .
6-Methoxy-2,7-naphthyridin-1(2H)-one has potential applications in various scientific fields:
Further research is necessary to fully explore its applications and effectiveness in these areas .
The concept of "privileged scaffolds" in medicinal chemistry, introduced by Evans in the late 1980s, refers to heterocyclic frameworks capable of binding to multiple biological targets through diverse substituent patterning. Naphthyridines—bicyclic diazanaphthalenes comprising fused pyridine rings—exemplify this designation. Six isomeric forms exist (1,5-; 1,6-; 1,7-; 1,8-; 2,6-; and 2,7-naphthyridines), each with distinct electronic distributions and hydrogen-bonding capabilities. Among these, 1,6- and 2,7-naphthyridines have garnered significant attention due to their prevalence in pharmacologically active compounds. Over 17,000 1,6-naphthyridin-2(1H)-one derivatives alone have been documented, with ~70% featuring a C3–C4 double bond optimized for kinase inhibition [1] [5]. These scaffolds serve as versatile templates for rational drug design, enabling strategic modifications at positions like N1, C3, C4, C5, C7, and C8 to fine-tune target affinity and selectivity [5]. Their π-deficient nature facilitates nucleophilic substitutions and metal complexation, further expanding therapeutic applicability [7].
The medicinal exploration of naphthyridines began with nalidixic acid (1), a 1,8-naphthyridine-based antibiotic introduced in 1967 as a DNA gyrase inhibitor for urinary tract infections. This first-generation compound highlighted the scaffold’s antimicrobial potential but faced limitations due to toxicity and resistance [4]. Subsequent efforts focused on fluorinated derivatives like enoxacin (2) and gemifloxacin (3), which incorporated piperazine/pyrrolidine moieties to enhance Gram-positive coverage and topoisomerase IV inhibition [4].
A pivotal shift occurred with the discovery of naphthyridines as tyrosine kinase inhibitors. Cabozantinib (4), a 2,7-naphthyridine derivative approved in 2012 for medullary thyroid cancer, inhibits MET and VEGFR2 kinases. Its structure features a 2-aminopyrimidine core, a terminal aryl group, and a fluorine-based linker—design elements conserved in later analogs [2]. Optimization of cabozantinib’s pharmacokinetics led to BMS-777607 (5), which exhibits improved MET selectivity [2]. Concurrently, scaffold-hopping strategies explored isomerization: replacing 2,7-naphthyridinones with 1,6- or 1,8-variants altered hydrogen-bonding networks and selectivity profiles. For example, compound 6 (WO2012000595A1) demonstrates potent BET bromodomain inhibition via its imidazo[4,5-c][1,5]naphthyridine core [9] [10].
Table 1: Evolution of Key Naphthyridine-Based Therapeutics
Compound | Core Structure | Primary Target | Clinical/Research Impact |
---|---|---|---|
Nalidixic acid (1) | 1,8-Naphthyridine | DNA gyrase | First naphthyridine antibiotic; launched 1967 |
Enoxacin (2) | 6-Fluoro-1,8-naphthyridine | Topoisomerase IV | Broad-spectrum fluoroquinolone; marketed as Penetrex® |
Cabozantinib (4) | 2,7-Naphthyridine | MET/VEGFR2 | FDA-approved for thyroid/kidney cancer (2012) |
BMS-777607 (5) | 2,7-Naphthyridinone | MET | Selective MET inhibitor; advanced preclinical candidate |
BET inhibitor (6) | Imidazo[4,5-c][1,5]naphthyridine | Bromodomains | pIC₅₀ 6.1–6.8 against BRD2/3/4 [10] |
6-Methoxy-2,7-naphthyridin-1(2H)-one incorporates two critical pharmacophoric elements:
Quantum mechanical studies reveal that the 2,7-naphthyridinone system exhibits greater electron deficiency at C5 and C8 compared to 1,8- or 1,6-isomers. This polarization facilitates electrophilic substitutions at C5, providing a handle for derivatization [7]. The lactam N–H is moderately acidic (predicted pKₐ ~8.5), enabling salt formation with amines to improve bioavailability.
Table 2: Regiochemical Reactivity of Naphthyridine Isomers
Position | 1,6-Naphthyridine | 1,8-Naphthyridine | 2,7-Naphthyridine |
---|---|---|---|
C5 | Low electron density | Moderate electrophilicity | High electrophilicity |
C8 | Nucleophilic (amination) | Low reactivity | Susceptible to SNAr |
N1 | Alkylatable (64% of derivatives) | Fixed in lactams | Involved in H-bonding |
Two primary routes enable efficient synthesis:
These methods support rapid generation of libraries, such as MET inhibitors like compound 7 (IC₅₀ = 9.8 nM), synthesized via nucleophilic substitution of a 5-chloro intermediate with 2-fluoro-4-(piperazin-1-yl)aniline [2].
6-Methoxy-2,7-naphthyridin-1(2H)-one derivatives demonstrate exceptional versatility against oncology targets:
Table 3: Key Derivatives of 6-Methoxy-2,7-naphthyridin-1(2H)-one and Their Targets
Compound | C5 Substituent | N1 Modification | Biological Target | Activity |
---|---|---|---|---|
7 | 4-(Piperazin-1-yl)phenyl | H | MET kinase | IC₅₀ = 9.8 nM |
8 | 3-(Aminomethyl)azetidinyl | Methyl | MET kinase | IC₅₀ = 9.8 nM |
9 | Fused imidazole | H | BRD4 bromodomain | pIC₅₀ = 6.8 |
10 | 4-(Morpholino)phenyl | H | Topoisomerase I | IC₅₀ = 1.7 µM (A549) |
The strategic incorporation of the 6-methoxy group balances potency and drug-likeness. Its electron-donating nature attenuates cytochrome P450 metabolism, while the oxygen atom serves as a hydrogen-bond acceptor to enhance membrane permeability—properties critical for in vivo efficacy [2] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7